molecular formula C9H10ClNO2 B1380559 Methyl 4-amino-5-chloro-2-methylbenzoate CAS No. 1427361-27-0

Methyl 4-amino-5-chloro-2-methylbenzoate

Cat. No. B1380559
CAS RN: 1427361-27-0
M. Wt: 199.63 g/mol
InChI Key: CTENTTPHRBRPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-amino-5-chloro-2-methylbenzoate” is an organic compound belonging to the class of benzoates. It is an aromatic compound, containing a benzene ring with two methyl groups, an amine group, and a chlorine atom. The CAS Number for this compound is 1143026-47-4 .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H10ClNO2 . The molecular weight is 199.64 . The InChI Code is 1S/C9H10ClNO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

Hydrogen Bonded Supramolecular Association

Research into hydrogen-bonded supramolecular associations has revealed the assembly of organic acid–base salts from compounds similar to Methyl 4-amino-5-chloro-2-methylbenzoate. These studies provide insights into the crystal structures and supramolecular architectures of proton-transfer complexes, emphasizing the importance of noncovalent interactions in crystal packing and the formation of 1D–3D frameworks. Such research aids in understanding the structural basis for the design of novel materials with specific physical and chemical properties (Khalib et al., 2014).

Synthesis and Characterization

The synthesis and characterization of compounds derived from or related to this compound have been a focal point of research, leading to the development of new chemical entities like Chloranthraniliprole. These studies involve complex synthetic routes and provide a foundation for the development of novel pharmaceuticals and agrochemicals, showcasing the compound's role as a versatile precursor (Zheng Jian-hong, 2012).

Optical Properties of Polymers

Investigations into the optical properties of polymers bearing oligothiophene on the amide nitrogen atom through an alkylene spacer have utilized compounds structurally related to this compound. These studies aim to understand the effect of supramolecular interactions on the optical behavior of polymers, with implications for the development of new materials for electronic and photonic applications (Takagi et al., 2013).

Pharmaceutical Intermediates

The compound and its derivatives have been explored as key intermediates in the synthesis of pharmaceutical agents. Research focuses on developing efficient synthetic routes, optimizing reaction conditions, and understanding the structure-activity relationships of these intermediates. This is crucial for the pharmaceutical industry, where the demand for novel and effective drugs is ever-present (Feng, 2005).

Safety and Hazards

The safety information available indicates that “Methyl 4-amino-5-chloro-2-methylbenzoate” has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 4-amino-5-chloro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-3-8(11)7(10)4-6(5)9(12)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTENTTPHRBRPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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